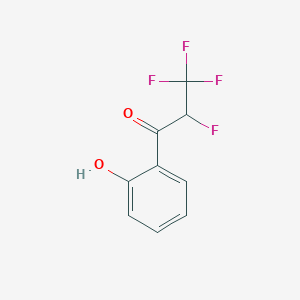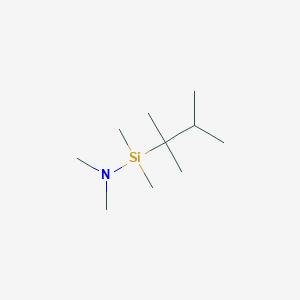
N-(Thexyldimethylsilyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thexyldimethylsilyl)dimethylamine, also known as N,N-Dimethylthexyldimethylsilylamine, is a chemical compound with the molecular formula C10H25NSi and a molecular weight of 187.40 g/mol . This compound is primarily used as a silanizing agent for glass, particularly in applications involving micro-electrodes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thexyldimethylsilyl)dimethylamine typically involves the reaction of dimethylamine with a thexyldimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(CH3)2NH+(CH3)2SiCl(C6H13)→(CH3)2Si(C6H13)(CH3)2N+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a solvent such as toluene to facilitate the mixing of reactants and to control the reaction temperature .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Thexyldimethylsilyl)dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various siloxane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include halogenated compounds and strong bases.
Major Products
The major products formed from these reactions include siloxane derivatives and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(Thexyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a silanizing agent for glass surfaces, particularly in the preparation of micro-electrodes.
Biology: Employed in the modification of glass slides for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Thexyldimethylsilyl)dimethylamine primarily involves its ability to form strong bonds with glass surfaces. The compound reacts with hydroxyl groups on the glass surface, forming a stable siloxane bond. This modification enhances the hydrophobicity and chemical resistance of the glass surface, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but with a trimethylsilyl group instead of a thexyldimethylsilyl group.
N,N-Dimethylthexylsilylamine: Another variant with slight structural differences.
Uniqueness
N-(Thexyldimethylsilyl)dimethylamine is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong siloxane bonds makes it particularly useful in applications requiring durable surface modifications .
Propriétés
Numéro CAS |
81484-86-8 |
|---|---|
Formule moléculaire |
C10H25NSi |
Poids moléculaire |
187.40 g/mol |
Nom IUPAC |
N-[2,3-dimethylbutan-2-yl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H25NSi/c1-9(2)10(3,4)12(7,8)11(5)6/h9H,1-8H3 |
Clé InChI |
MAEITZRAZRCOLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
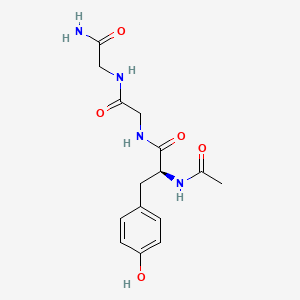
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)

![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
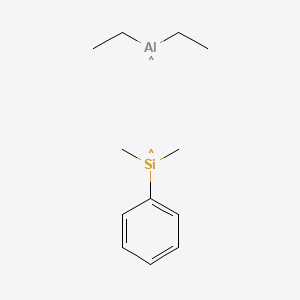
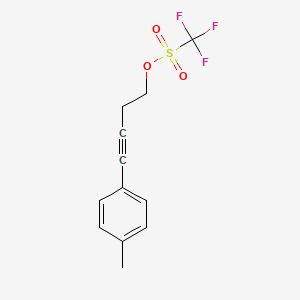
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
